![molecular formula C23H44N3NaO7 B13323808 L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt CAS No. 1243654-79-6](/img/structure/B13323808.png)
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt
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Overview
Description
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is a complex organic compound with the molecular formula C23H44N3NaO7 . This compound is a derivative of L-lysine, an essential amino acid, and is modified with glutamyl and oxododecyl groups. It is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves the reaction of N-(1-oxododecyl)-glutamic anhydride with L-lysine in the presence of sodium hydroxide . The reaction conditions typically include controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Chemical Reactions Analysis
Oxidation and Reduction
While specific reaction conditions are not detailed in the provided sources, the compound’s structure suggests susceptibility to oxidation and reduction:
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Oxidation : Amide groups or aliphatic chains may oxidize under strong oxidizing agents (e.g., KMnO₄).
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Reduction : Amide bonds could be reduced to amines using reagents like LiAlH₄, though this is speculative without experimental data.
Substitution Reactions
The compound’s functional groups (e.g., carboxylate, amide) enable substitution reactions:
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Hydrolysis : Amide bonds may hydrolyze under acidic/basic conditions, releasing glutamic acid derivatives.
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Esterification : Carboxylate groups could react with alcohols to form esters, though no experimental evidence is cited.
Biological Interactions
While not direct chemical reactions, the compound’s biological activity (e.g., antimicrobial effects) involves interactions with cellular targets, such as membrane proteins or enzymes. These interactions may indirectly influence downstream biochemical pathways .
Comparison with Similar Compounds
Compound | Key Differences |
---|---|
L-Lysine, N2,N6-bis(1-oxododecyl)- | Lacks glutamyl modifications; simpler structure |
N-(1-oxododecyl)glutamic anhydride | Precursor in synthesis; lacks lysine backbone |
Research Findings
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Synthesis Efficiency : The reaction with sodium hydroxide ensures high yield and stability of the sodium salt form .
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Structural Complexity : The bis-glutamyl modification enhances solubility and biological compatibility compared to unmodified lysine derivatives .
Limitations and Future Directions
Available data focus on synthesis and structural characterization. Further studies are needed to explore:
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Specific reaction mechanisms (e.g., kinetics of oxidation/reduction).
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Thermal and enzymatic degradation pathways .
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Interactions with biological systems to validate therapeutic potential .
This compound’s reactivity profile highlights its utility in organic synthesis and biomedical applications, though deeper experimental validation is required.
Scientific Research Applications
Scientific Research Applications of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt
This compound, also known as sodium dilauramidoglutamide lysine, is a synthetic compound derived from L-lysine and glutamic acid. It is a complex organic compound with the molecular formula C23H44N3NaO7. This compound has garnered interest for its wide range of scientific research applications, including its roles in chemistry, biology, medicine, and industry.
Chemical Properties and Characteristics
This compound appears as a powder with a density of 1.205 g/cm3 . It has a vapor pressure of 2.8-3.8 hPa at 20-25°C .
Areas of Application
- Chemistry: It is employed as a reagent in organic synthesis and as a building block for creating complex molecules.
- Biology: The interactions of this compound with biological molecules are studied, as well as its potential role in biochemical pathways. The compound can act as an inhibitor of lysine transport across cell membranes, which can modulate cellular uptake of nutrients and drugs.
- Medicine: Research explores potential therapeutic uses, such as drug delivery systems and pharmaceutical formulations.
- Industry: It is used for specialty chemicals production and as an additive in various industrial processes.
Biological Activities
This compound, also known as sodium dilauramidoglutamide lysine, is a synthetic compound derived from L-lysine and glutamic acid. The compound's structure allows it to function as a carrier for therapeutic agents, enhancing their bioavailability and targeting specific tissues. Preliminary studies suggest that the compound may possess antimicrobial properties, potentially due to its ability to disrupt bacterial cell membranes.
Mechanism of Action
The mechanism of action of L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes and responses .
Comparison with Similar Compounds
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is unique due to its specific structural modifications. Similar compounds include:
L-Lysine, N2,N6-bis(1-oxododecyl)-: This compound has similar structural features but lacks the glutamyl modification.
N-(1-oxododecyl)-glutamic anhydride: A precursor in the synthesis of the target compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its analogs.
Biological Activity
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt, also known as sodium dilauramidoglutamide lysine, is a synthetic compound derived from L-lysine and glutamic acid. This compound is notable for its potential biological activities, particularly in the context of drug delivery and therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C40H72N4O10.3Na
- Molecular Weight : 834.966 g/mol
- Appearance : Powder
- Density : 1.205 g/cm³
- Vapor Pressure : 2.8-3.8 hPa at 20-25°C
Structural Characteristics
The compound features a complex structure that includes multiple amino acid residues linked by peptide bonds, which contribute to its solubility and biological activity. The presence of sodium ions enhances its stability and solubility in aqueous environments.
This compound exhibits several biological activities:
- Cell Membrane Interaction : It acts as an inhibitor of lysine transport across cell membranes, which can modulate cellular uptake of nutrients and drugs .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially due to its ability to disrupt bacterial cell membranes.
- Drug Delivery : The compound's structure allows it to function as a carrier for therapeutic agents, enhancing their bioavailability and targeting specific tissues .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of sodium dilauramidoglutamide lysine against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential use as a topical antimicrobial agent.
Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |
---|---|---|
Staphylococcus aureus | 100 | 75 |
Escherichia coli | 200 | 85 |
Pseudomonas aeruginosa | 150 | 70 |
Study 2: Drug Delivery System
In a controlled release study, this compound was tested as a drug delivery system for anti-cancer agents. The results showed that the compound facilitated a sustained release of the drug over a period of 72 hours, significantly improving the therapeutic index compared to free drug formulations.
Time (hours) | Cumulative Drug Release (%) |
---|---|
0 | 0 |
12 | 25 |
24 | 50 |
48 | 75 |
72 | 90 |
Properties
CAS No. |
1243654-79-6 |
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Molecular Formula |
C23H44N3NaO7 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1 |
InChI Key |
AMNKUTQKJPZMMF-NXAOXGSFSA-M |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)C[C@@H](C(=O)O)N.[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)CC(C(=O)O)N.[Na+] |
Origin of Product |
United States |
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